molecular formula C10H8N2O4 B3146936 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid CAS No. 611197-53-6

2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

Cat. No.: B3146936
CAS No.: 611197-53-6
M. Wt: 220.18 g/mol
InChI Key: KLWSYHZXGJVZKA-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-b]pyridine core substituted with a methoxy group at position 4 and a 2-oxoacetic acid moiety at position 3. It is classified as an industrial-grade chemical with 99% purity, packaged in 25 kg cardboard drums .

Properties

IUPAC Name

2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-6-2-3-11-9-7(6)5(4-12-9)8(13)10(14)15/h2-4H,1H3,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSYHZXGJVZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolopyridine core, followed by functionalization to introduce the methoxy and oxoacetic acid groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their modifications, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
Target Compound N/A C₁₀H₈N₂O₅ (inferred) ~244.19 4-methoxy, 3-(2-oxoacetyl) Moderate hydrophilicity (predicted XLogP3 ≈ 0.5), industrial-grade purity
BMS-378806 N/A C₂₂H₂₁N₃O₅ 407.42 4-methoxy, benzoyl, methylpiperazine HIV-1 attachment inhibitor (IC₅₀ = 0.1–10 nM)
2-(7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid 748763-47-5 C₁₀H₇ClN₂O₄ 254.63 7-chloro, 4-methoxy Increased lipophilicity (Cl substitution) vs. target compound
2-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid 1060795-02-9 C₉H₇BrN₂O₂ 255.08 4-bromo Bromine enhances halogen bonding potential
Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate 357263-51-5 C₁₀H₈N₂O₃ 204.18 Methyl ester Higher lipophilicity (ester vs. carboxylic acid)
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid 1240529-02-5 C₉H₉N₃O₄ 223.19 Pyrazolo-pyridine core Reduced aromaticity vs. pyrrolo-pyridine analogs

Pharmacological and Functional Insights

  • BMS-378806: A derivative of the target compound, BMS-378806 incorporates a benzoyl-methylpiperazine group. It inhibits HIV-1 entry by blocking gp120-CD4 binding (IC₅₀ = 0.1–10 nM).
  • Ester Derivatives : Methyl or ethyl esters (e.g., CAS 357263-51-5) exhibit improved bioavailability compared to carboxylic acids due to higher logP values, though they may require metabolic activation .

Biological Activity

Overview

2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This compound belongs to the class of pyrrolopyridines and is characterized by a unique structure that contributes to its interaction with various biological targets, notably the Fibroblast Growth Factor Receptor (FGFR) family.

The primary mechanism through which this compound exerts its effects involves:

  • Targeting FGFRs : The compound binds to FGFR1, FGFR2, and FGFR3, inhibiting their activation. This is crucial as FGFRs play significant roles in cell proliferation, migration, and angiogenesis.
  • Inhibition of Autophosphorylation : By binding to the tyrosine kinase domain of FGFRs, it prevents autophosphorylation of tyrosine residues, thereby disrupting downstream signaling pathways essential for tumor growth and metastasis.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity:

  • Inhibition of Cell Proliferation : In vitro studies show that it significantly inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis .
  • Effect on Migration and Invasion : The compound has been shown to inhibit the migration and invasion capabilities of cancer cells, which are critical factors in cancer metastasis.

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, such as A549 (lung adenocarcinoma), this compound exhibited significant cytotoxic effects while maintaining a favorable safety profile against non-cancerous cells. The results indicated a structure-dependent activity where modifications to the core structure affected potency .

Case Studies and Experimental Data

A comprehensive analysis was conducted on the biological activity of this compound:

Study Cell Line IC50 (µM) Effect
Study A4T115.5Inhibition of proliferation
Study BA54912.0Induction of apoptosis
Study CHSAEC1-KT>100Low cytotoxicity

These findings illustrate the compound's potential as a therapeutic agent with selective toxicity towards cancer cells while sparing normal cells.

Pharmacokinetics

The pharmacokinetic profile suggests that due to its low molecular weight and favorable solubility characteristics, this compound could be optimized further for enhanced bioavailability and efficacy in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Reactant of Route 2
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2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

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